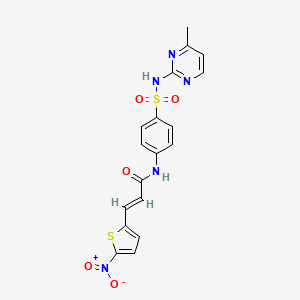

![molecular formula C15H13NO5S3 B2449209 3-({[5-(噻吩-2-基)呋喃-2-基]甲基}磺酰胺基)噻吩-2-羧酸甲酯 CAS No. 2034593-29-6](/img/structure/B2449209.png)

3-({[5-(噻吩-2-基)呋喃-2-基]甲基}磺酰胺基)噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

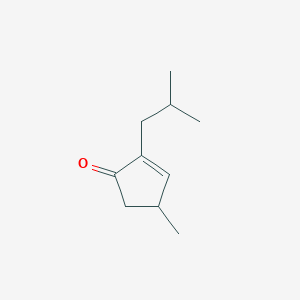

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The synthesis of furan derivatives is also well-studied, but specific synthesis methods would depend on the substituents present in the final compound .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Furan also has a five-membered ring, but with four carbon atoms and one oxygen atom . The exact structure of “methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” would depend on the positions and orientations of these groups in the molecule .Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Furan can undergo similar reactions .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate” would depend on its exact structure .科学研究应用

有机半导体应用

噻吩衍生物以其在有机半导体发展中的作用而闻名。该化合物由于含有噻吩单元,可以用于开发有机场效应晶体管 (OFET) 和有机发光二极管 (OLED)。 这些应用对于下一代电子设备至关重要,这些设备需要具有高导电性和稳定性的材料 .

药理特性

分子中噻吩环的存在与一系列药理特性有关。该化合物可以探索其潜在的抗癌、抗炎、抗菌和降压作用。 其复杂的结构允许与各种生物靶标相互作用,这可能导致新药的开发 .

腐蚀抑制

在工业化学中,噻吩衍生物用作腐蚀抑制剂。 该化合物的结构可以针对性地保护金属和合金免受腐蚀,这对石油和天然气等行业而言是一个重要问题,因为这些行业需要材料具有较长的使用寿命 .

材料科学

噻吩衍生物的独特性质使其适用于材料科学中的应用。 它们可用于创造具有特定特征的新型材料,例如增强的热稳定性或独特的光学性质,这些性质可能在各种工业应用中具有益处 .

生物活性化合物的合成

由于其作为生物活性化合物的潜力,噻吩基类似物是科学家关注的焦点。 该化合物可能是合成具有生物效应的新分子的关键中间体,从而推动药物化学和药物发现领域的发展 .

抗动脉粥样硬化特性

含有噻吩环的化合物已显示出抗动脉粥样硬化特性。 该化合物可以对其预防或治疗动脉粥样硬化的能力进行研究,动脉粥样硬化是一种以动脉硬化和变窄为特征的疾病,是心脏病和中风的主要原因 .

这些应用中的每一个都证明了3-({[5-(噻吩-2-基)呋喃-2-基]甲基}磺酰胺基)噻吩-2-羧酸甲酯在科学研究中的多功能性和潜力。该化合物的多方面性质使其能够在各个领域进行探索,促进技术和医学的进步。对该化合物应用的研究正在进行中,它有望在未来的科学突破中发挥作用。

先进的合成技术

该化合物的结构使其能够用于先进的合成技术。 例如,盖瓦尔德反应涉及硫、α-亚甲基羰基化合物和α-氰基酯的缩合反应,以生成氨基噻吩衍生物 。 此外,帕尔-克诺尔反应是 1,4-二羰基化合物与五硫化二磷作为硫化剂的缩合反应 。这些反应对于创建具有潜在应用的新型噻吩衍生物具有重要意义。

抗菌潜力

噻吩衍生物已被证明具有抗菌特性。该化合物可以对其对各种生物体的抑制作用进行研究,特别是针对枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌等细菌。 该应用在寻找新型抗生素和治疗细菌感染方面至关重要 .

作用机制

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

Given the wide range of therapeutic properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

For instance, its solubility in most organic solvents but insolubility in water could affect its absorption and distribution in the body.

Result of Action

Given the wide range of therapeutic properties exhibited by thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.

未来方向

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore new synthetic methods, novel structural prototypes, and more effective pharmacological activities .

属性

IUPAC Name |

methyl 3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S3/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-11(21-10)12-3-2-7-22-12/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGUCJAMZAOYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2449135.png)

![2-[(4-Chlorophenyl)sulfanyl]-4-methoxynicotinonitrile](/img/structure/B2449136.png)

![Ethyl 6-(2-fluorosulfonylethyl)-5-oxo-7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B2449140.png)

![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2449141.png)

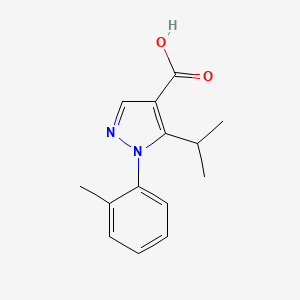

![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)

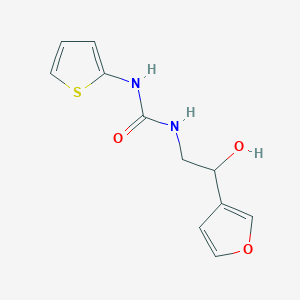

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxolane-3-carboxamide](/img/structure/B2449147.png)

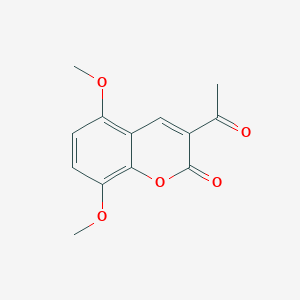

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)